molecular formula C13H15NO9 B13865048 Mesalazine N-beta-D-Glucuronide

Mesalazine N-beta-D-Glucuronide

Cat. No.: B13865048
M. Wt: 329.26 g/mol
InChI Key: JWCIKZBPGKBTKY-QUARPLMYSA-N
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Description

Mesalazine N-beta-D-Glucuronide, also known as N-beta-D-Glucopyranosyl-5-amino-2-hydroxybenzoic Acid, is a derivative of mesalazine (5-aminosalicylic acid). This compound is primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease. This compound is a biochemical used in proteomics research and has a molecular formula of C13H15NO9 with a molecular weight of 329.26 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mesalazine N-beta-D-Glucuronide involves the glucuronidation of mesalazine. This process typically includes the reaction of mesalazine with glucuronic acid or its derivatives under specific conditions to form the glucuronide conjugate. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the efficient formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial methods also include purification steps such as crystallization and filtration to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Mesalazine N-beta-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized mesalazine derivatives, reduced mesalazine, and substituted mesalazine compounds .

Scientific Research Applications

Mesalazine N-beta-D-Glucuronide has several scientific research applications:

    Chemistry: Used as a model compound to study glucuronidation reactions and their mechanisms.

    Biology: Investigated for its role in cellular processes and its interaction with biological molecules.

    Medicine: Studied for its therapeutic potential in treating inflammatory bowel diseases and its pharmacokinetics.

    Industry: Used in the development of new drug formulations and delivery systems

Mechanism of Action

The mechanism of action of Mesalazine N-beta-D-Glucuronide involves its conversion to mesalazine in the body. Mesalazine exerts its effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It acts on colonic epithelial cells to reduce inflammation and promote healing. The molecular targets include cyclooxygenase and lipoxygenase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mesalazine N-beta-D-Glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and bioavailability. This modification allows for better absorption and targeted delivery to the colon, making it more effective in treating inflammatory bowel diseases compared to its parent compound .

Properties

Molecular Formula

C13H15NO9

Molecular Weight

329.26 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-(3-carboxy-4-hydroxyanilino)-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C13H15NO9/c15-6-2-1-4(3-5(6)12(19)20)14-11-9(18)7(16)8(17)10(23-11)13(21)22/h1-3,7-11,14-18H,(H,19,20)(H,21,22)/t7-,8-,9+,10-,11+/m0/s1

InChI Key

JWCIKZBPGKBTKY-QUARPLMYSA-N

Isomeric SMILES

C1=CC(=C(C=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1NC2C(C(C(C(O2)C(=O)O)O)O)O)C(=O)O)O

Origin of Product

United States

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